Selective 11β-HSD1 Inhibition: Isomasticadienonic Acid Matches Masticadienonic Acid Potency
Both isomasticadienonic acid and its close analog masticadienonic acid selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) over the type 2 isoform at low micromolar concentrations [1]. The compounds exhibited comparable inhibitory activity in the same assay system, with no statistically significant difference in potency [1].
| Evidence Dimension | Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) |
|---|---|
| Target Compound Data | Selective inhibition at low micromolar concentrations |
| Comparator Or Baseline | Masticadienonic acid: Selective inhibition at low micromolar concentrations |
| Quantified Difference | No significant difference in inhibitory potency |
| Conditions | Cell-free enzyme inhibition assay; selectivity assessed versus 11β-HSD2 |
Why This Matters
This direct comparison confirms that isomasticadienonic acid is a functionally equivalent tool for studying 11β-HSD1-mediated glucocorticoid metabolism, offering a procurement alternative with identical target engagement profile.
- [1] Vuorinen, A.; Seibert, J.; Papageorgiou, V.P.; Rollinger, J.M.; Odermatt, A.; Schuster, D.; Assimopoulou, A.N. Pistacia lentiscus Oleoresin: Virtual Screening and Identification of Masticadienonic and Isomasticadienonic Acids as Inhibitors of 11β-Hydroxysteroid Dehydrogenase 1. Planta Med. 2015, 81, 525–532. View Source
